molecular formula C21H18N2O4 B12210804 2-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol

2-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol

Cat. No.: B12210804
M. Wt: 362.4 g/mol
InChI Key: MQCXFKBUIXUVHD-UHFFFAOYSA-N
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Description

2-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol is a complex organic compound that features a furan ring, a methoxyphenyl group, and a dihydropyrazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol typically involves multi-step organic reactions One common synthetic route starts with the condensation of furan-2-carboxylic acid with 4-methoxybenzaldehyde under basic conditions to form an intermediate chalcone This intermediate then undergoes cyclization with hydrazine hydrate to form the dihydropyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted phenols and derivatives.

Scientific Research Applications

2-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-[1-(furan-2-carbonyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and interaction with biological targets.

Uniqueness

The presence of the methoxy group in 2-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol imparts unique chemical properties, such as increased electron density on the aromatic ring, which can enhance its reactivity in certain chemical reactions. Additionally, the methoxy group may influence the compound’s biological activity by affecting its binding affinity to molecular targets.

Properties

Molecular Formula

C21H18N2O4

Molecular Weight

362.4 g/mol

IUPAC Name

furan-2-yl-[3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone

InChI

InChI=1S/C21H18N2O4/c1-26-15-10-8-14(9-11-15)17-13-18(16-5-2-3-6-19(16)24)23(22-17)21(25)20-7-4-12-27-20/h2-12,18,24H,13H2,1H3

InChI Key

MQCXFKBUIXUVHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)C4=CC=CO4

Origin of Product

United States

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